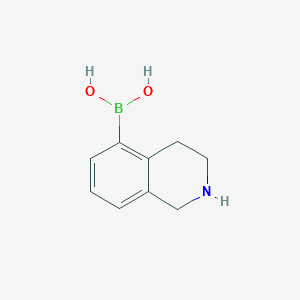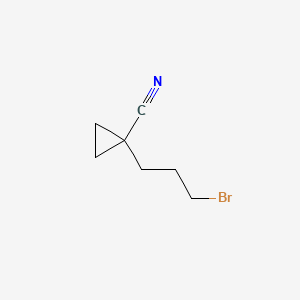amine hydrochloride](/img/structure/B13452546.png)
[(5-Fluoro-1-benzothiophen-2-yl)methyl](methyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1-benzothiophen-2-yl)methylamine hydrochloride typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-5-fluorobenzene and thiophene-2-carbaldehyde, under palladium-catalyzed conditions.
Introduction of the Methylamine Group: The methylamine group can be introduced via a nucleophilic substitution reaction using methylamine and a suitable leaving group, such as a halide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (5-Fluoro-1-benzothiophen-2-yl)methylamine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste .
化学反应分析
Types of Reactions
(5-Fluoro-1-benzothiophen-2-yl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methylamine positions using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, and halides under various solvent conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiophene derivatives.
科学研究应用
(5-Fluoro-1-benzothiophen-2-yl)methylamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals with potential anti-tumor, anti-inflammatory, and anti-viral activities.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of (5-Fluoro-1-benzothiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby modulating cellular responses .
相似化合物的比较
Similar Compounds
[(5-Fluoro-1-benzothiophen-2-yl)methanol]: This compound shares a similar benzothiophene core but has a hydroxyl group instead of a methylamine group.
[(5-Fluoro-1-benzothiophen-2-yl)pentan-1-amine]: This compound has a longer alkyl chain compared to (5-Fluoro-1-benzothiophen-2-yl)methylamine hydrochloride.
Uniqueness
(5-Fluoro-1-benzothiophen-2-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methylamine group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields .
属性
分子式 |
C10H11ClFNS |
|---|---|
分子量 |
231.72 g/mol |
IUPAC 名称 |
1-(5-fluoro-1-benzothiophen-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H10FNS.ClH/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9;/h2-5,12H,6H2,1H3;1H |
InChI 键 |
JFZNPRNRCZQDJC-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC2=C(S1)C=CC(=C2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


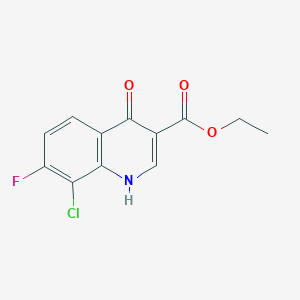
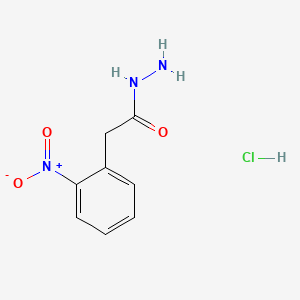
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
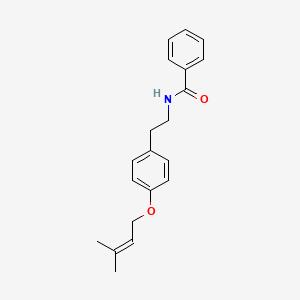
![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
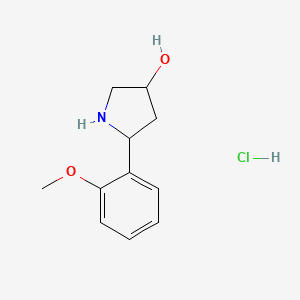
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)
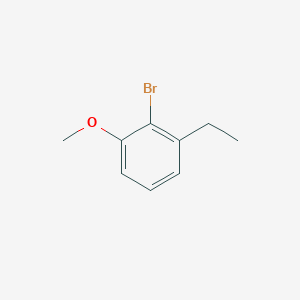


![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)
